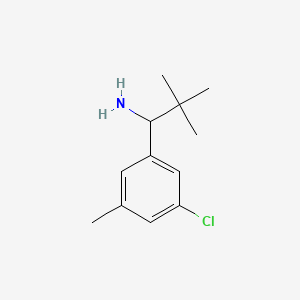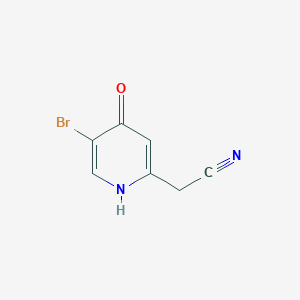
2-(5-Bromo-4-hydroxypyridin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-4-hydroxypyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H5BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-4-hydroxypyridin-2-yl)acetonitrile typically involves the bromination of 4-hydroxypyridine followed by the introduction of an acetonitrile group. One common method involves the use of bromine in an organic solvent to achieve bromination, followed by a nucleophilic substitution reaction to introduce the acetonitrile group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-4-hydroxypyridin-2-yl)acetonitrile can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(5-Bromo-4-oxopyridin-2-yl)acetonitrile.
Reduction: Formation of 2-(5-Bromo-4-hydroxypyridin-2-yl)ethylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Bromo-4-hydroxypyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-4-hydroxypyridin-2-yl)acetonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-hydroxypyridine: Similar structure but lacks the acetonitrile group.
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile: Positional isomer with different substitution pattern on the pyridine ring.
Uniqueness
2-(5-Bromo-4-hydroxypyridin-2-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H5BrN2O |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
2-(5-bromo-4-oxo-1H-pyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-6-4-10-5(1-2-9)3-7(6)11/h3-4H,1H2,(H,10,11) |
Clé InChI |
CCIRJJRIVIISAB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=C(C1=O)Br)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


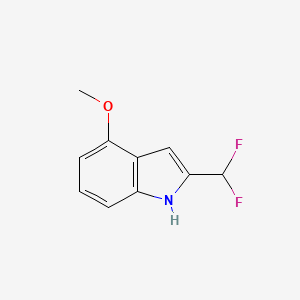
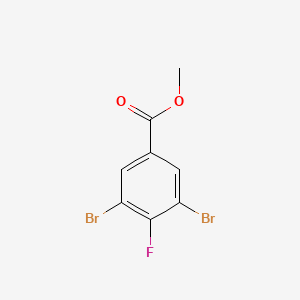
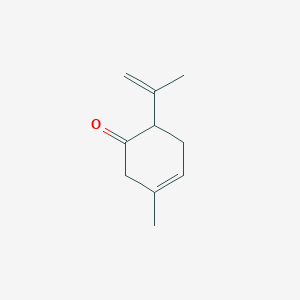

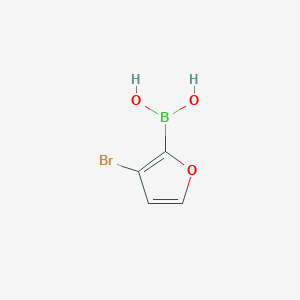
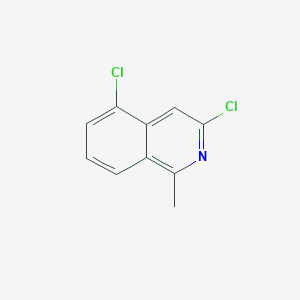
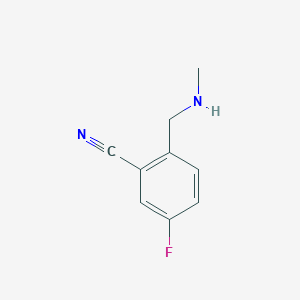
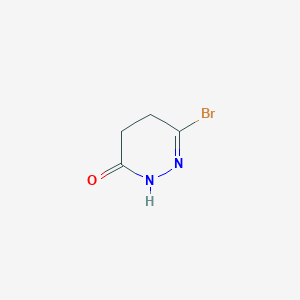


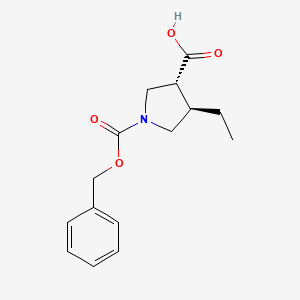
![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)

